molecular formula C13H28Cl2N2O B1423995 N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride CAS No. 1220030-24-9

N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

Cat. No. B1423995
M. Wt: 299.3 g/mol
InChI Key: SVWZEYVTPDVYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H28Cl2N2O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Reactions : The compound is utilized in the synthesis of various chemical structures, such as dicarboxylic acid amides and diamides, derived from tetrahydro-2H-pyran-4-yl methanamine and related compounds. These syntheses play a crucial role in developing new chemical entities and understanding reaction mechanisms (Aghekyan et al., 2018).

  • Pharmacological Applications : Compounds structurally similar to N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride have been explored for potential anticonvulsant and antimicrobial activities. For instance, derivatives of 4H-pyran-4-one have shown promise in in vivo tests for anticonvulsant properties and in vitro tests against bacteria and fungi (Aytemir et al., 2004).

  • Material Science : In the field of materials science, the compound and its derivatives are used in the synthesis of novel materials with potential applications in various industries. This includes the development of new compounds with unique properties for specific applications.

  • Biological Imaging and Photocytotoxicity : Iron(III) complexes involving tetrahydro-2H-pyran-4-yl methanamine derivatives have been developed for biological imaging and photocytotoxicity under red light. These complexes are significant in medical imaging and photodynamic therapy (Basu et al., 2014).

  • Drug Development and Synthesis : The compound is used in the synthesis of intermediates for drugs such as antidepressants and CCR5 antagonists. These intermediates are crucial for developing effective and safe pharmaceuticals (Hashimoto et al., 2002).

  • Computational Chemistry and Drug Design : In computational chemistry, derivatives of the compound are used in molecular modeling and drug design studies. This helps in understanding the interaction of potential drugs with biological targets and designing more effective pharmaceutical compounds.

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)-1-piperidin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.2ClH/c1-15(10-12-2-6-14-7-3-12)11-13-4-8-16-9-5-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWZEYVTPDVYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)CC2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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